molecular formula C21H14N2O4 B2974696 N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide CAS No. 683235-32-7

N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide

Cat. No. B2974696
CAS RN: 683235-32-7
M. Wt: 358.353
InChI Key: WAYWVBMRRVHQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for “N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide” were not found, similar compounds have been synthesized from phthalic anhydride and other starting materials through several step reactions of substitution, click reaction, and addition reaction .

Advantages and Limitations for Lab Experiments

N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide is a widely used tool compound for studying the role of NADPH oxidase in various biological processes. This compound is relatively easy to synthesize and has a high purity. This compound is also relatively stable and can be stored for extended periods. However, this compound has some limitations, including its non-specificity and potential off-target effects. This compound may also have different effects in different cell types and disease models.

Future Directions

There are several potential future directions for research on N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide and NADPH oxidase. One direction is to develop more specific inhibitors of NADPH oxidase that can target specific subunits or domains of the enzyme complex. Another direction is to investigate the role of NADPH oxidase in various disease models, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, the potential therapeutic applications of this compound and other NADPH oxidase inhibitors should be further explored in preclinical and clinical studies.

Synthesis Methods

N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide can be synthesized using various methods, including the reaction of 3-phenoxybenzoyl chloride with 5-amino-1,3-dioxoisoindoline in the presence of a base, or the reaction of 3-phenoxybenzoic acid with 5-amino-1,3-dioxoisoindoline in the presence of a coupling reagent. The purity of this compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide has been widely used as a tool compound to study the role of NADPH oxidase in various biological processes. This compound has been shown to inhibit NADPH oxidase activity in various cell types, including neutrophils, macrophages, and endothelial cells. This compound has also been shown to reduce ROS production and oxidative stress in various disease models, including cancer, cardiovascular diseases, and neurodegenerative diseases.

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-19(22-14-9-10-17-18(12-14)21(26)23-20(17)25)13-5-4-8-16(11-13)27-15-6-2-1-3-7-15/h1-12H,(H,22,24)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYWVBMRRVHQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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